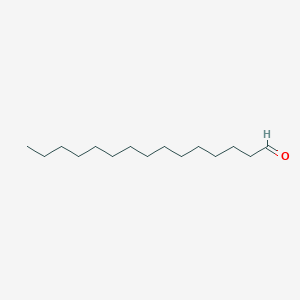

Pentadecanal

描述

Synthesis Analysis

The synthesis of compounds related to pentadecanal, such as pentadecaphenylenes and pentadecablock copolymers, involves sophisticated organic synthesis techniques. For example, pentadecaphenylenes were synthesized via electron-transfer oxidation of the corresponding Lipshutz cuprate, demonstrating the complexity and precision required in synthesizing long-chain organic compounds (Rahman et al., 2013). Similarly, the scalable syntheses of well-defined pentadecablock bipolymer and quintopolymer highlight the advancements in polymer chemistry, providing methodologies for creating complex macromolecules with specific properties (Carroll et al., 2018).

Molecular Structure Analysis

Understanding the molecular structure of pentadecanal and related compounds is crucial for exploring their chemical behavior and potential applications. The synthesis and structure elucidation of various polyacetylenic acids and ethers derived from or related to pentadecanal-like structures provide insights into the arrangement of atoms and the possible interactions within these molecules (Zeni et al., 2001; Takamura et al., 2009).

Chemical Reactions and Properties

Pentadecanal and its derivatives participate in various chemical reactions, reflecting their reactivity and potential for chemical modifications. The synthesis of pentadecyl 6-hydroxydodecanoate through a tandem cross-metathesis/hydrogenation sequence showcases the reactivity of these molecules and their utility in producing complex organic compounds (Bourcet et al., 2008).

Physical Properties Analysis

The physical properties of pentadecanal and related compounds, such as their phase behavior, melting points, and solubility, are essential for their practical applications. While specific studies on pentadecanal's physical properties were not identified, the research on similar long-chain compounds provides a foundation for understanding how structural variations can influence these properties.

Chemical Properties Analysis

The chemical properties of pentadecanal, including its reactivity towards various reagents, stability under different conditions, and the ability to form complexes or engage in specific reactions, are central to its application in synthesis and material science. The study on pentadecatungstotrivanadodiphosphoric heteropoly acid demonstrates the potential for designing molecules with specific functionalities and reactivities (Tong et al., 2012).

科学研究应用

Neuroscience: Modulating Aggression

Pentadecanal is implicated in the field of neuroscience, specifically in the study of aggression .

Application

Hexadecanal (HEX), a human body volatile similar to pentadecanal, has been found to affect human aggression . The study found that sniffing HEX blocked aggression in men but triggered aggression in women .

Method

The study used validated behavioral paradigms and functional brain imaging to observe the effects of HEX on aggression .

Results

In both men and women, HEX increased activity in the left angular gyrus, an area implicated in perception of social cues . HEX then modulated functional connectivity between the angular gyrus and a brain network implicated in social appraisal (temporal pole) and aggressive execution (amygdala and orbitofrontal cortex) in a sex-dependent manner consistent with behavior: increasing connectivity in men but decreasing connectivity in women .

Biochemistry: S1P Lyase Activity Measurement

Pentadecanal has been used in the field of biochemistry, specifically in the measurement of S1P Lyase activity .

Application

A newly designed assay was developed using a C17-Sa1P substrate that degrades into pentadecanal and phosphoethanolamine . This assay is used to measure S1P Lyase activity .

Method

For higher sensitivity in pentadecanal analysis, a quantitative protocol was developed along with a 5,5-dimethyl cyclohexanedione (5,5-dimethyl CHD) derivatization method . The S1PL reaction in the cell lysate after spiking 20 µM of C17-Sa1P for 20 min was linear to the total protein concentrations of 50 µg .

Results

The S1PL-catalyzed reaction was linear over 30 min and yielded a K m value of 2.68 μM for C17-Sa1P . This new method was validated to measure the S1PL activity of mouse embryonal carcinoma cell lines .

Material Science: Anti-Biofilm Coatings

Pentadecanal has been used in the field of material science, specifically in the development of anti-biofilm coatings .

Application

Pentadecanal and pentadecanoic acid have been used as a coating to reduce or avoid biofilm formation on PDMS .

Method

Two different anti-biofilm coatings were obtained through the adsorption of pentadecanal and pentadecanoic acid on PDMS .

Results

The study investigated if pentadecanal and pentadecanoic acid can be used as a coating in order to reduce or avoid biofilm formation on PDMS .

Microbiology: Anti-Biofilm Activity

Pentadecanal has been used in the field of microbiology, specifically in the development of anti-biofilm coatings .

Application

The Antarctic marine bacterium Pseudoalteromonas haloplanktis TAC125 was found to be able to produce an anti-biofilm molecule, the pentadecanal, active against Staphylococcus epidermidis .

Method

The biofilm formation of S. epidermidis RP62A on both untreated and modified PDMS was performed in a parallel plate flow chamber system .

Results

The proposed anti-biofilm coatings demonstrated the capability to strongly reduce the biofilm formation . Furthermore, drug-release capacity and long-term efficacy (21 days) were also proven for the pentadecanoic acid coating .

Biochemistry: Anti-Biofilm Molecule Production

Pentadecanal has been used in the field of biochemistry, specifically in the production of anti-biofilm molecules .

Application

The Antarctic bacterium P. haloplanktis TAC125 produces pentadecanal, an anti-biofilm molecule active against S. epidermidis .

Method

The production of pentadecanal by P. haloplanktis TAC125 was studied using various biochemical assays .

Results

The study found that pentadecanal produced by P. haloplanktis TAC125 has significant anti-biofilm activity against S. epidermidis .

Microbiology: Anti-Biofilm Activity Against Staphylococcus Epidermidis

Pentadecanal has been used in the field of microbiology, specifically in the development of anti-biofilm agents against Staphylococcus epidermidis .

Application

The Antarctic marine bacterium Pseudoalteromonas haloplanktis TAC125 was found to be able to produce an anti-biofilm molecule, the pentadecanal, active against S. epidermidis .

Method

The study involved modifying one of the most widely used silicone-based polymers, polydimethylsiloxane (PDMS), by adsorption of pentadecanal and its most promising derivative, pentadecanoic acid, on the PDMS surface .

Results

The proposed anti-biofilm coatings demonstrated the capability to strongly reduce the biofilm formation . Furthermore, drug-release capacity and long-term efficacy (21 days) were also proven for the pentadecanoic acid coating .

Biochemistry: Anti-Biofilm Molecule Production

Pentadecanal has been used in the field of biochemistry, specifically in the production of anti-biofilm molecules .

Application

The Antarctic bacterium P. haloplanktis TAC125 produces pentadecanal, an anti-biofilm molecule active against S. epidermidis .

Method

The production of pentadecanal by P. haloplanktis TAC125 was studied using various biochemical assays .

Results

The study found that pentadecanal produced by P. haloplanktis TAC125 has significant anti-biofilm activity against S. epidermidis .

安全和危害

属性

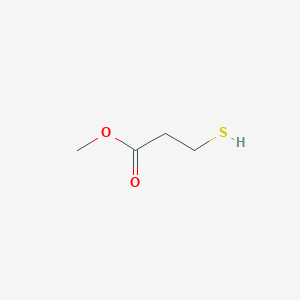

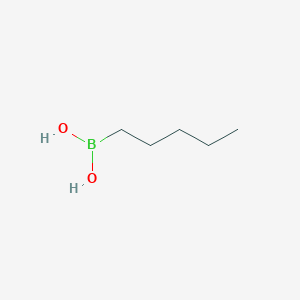

IUPAC Name |

pentadecanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h15H,2-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGQJZNCFDLXSIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062633 | |

| Record name | Pentadecanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pentadecanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031078 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

284.00 to 286.00 °C. @ 760.00 mm Hg | |

| Record name | Pentadecanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031078 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Pentadecanal | |

CAS RN |

2765-11-9 | |

| Record name | Pentadecanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2765-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentadecanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002765119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentadecanal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentadecanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentadecanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTADECANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PXR39QX5Q7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pentadecanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031078 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

24 - 25 °C | |

| Record name | Pentadecanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031078 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-chloropropyl)-1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B32663.png)